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Compound of Interest

Compound Name: Avibactam sodium hydrate

Cat. No.: B1149929 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the experimental use of avibactam in various

animal models, summarizing key quantitative data and providing comprehensive experimental

protocols based on published literature. Avibactam, a non-β-lactam β-lactamase inhibitor, has

demonstrated significant efficacy in restoring the activity of β-lactam antibiotics against a wide

range of resistant Gram-negative bacteria.

I. Quantitative Data Summary
The following tables summarize the in vivo efficacy and pharmacokinetic/pharmacodynamic

(PK/PD) parameters of avibactam in combination with different β-lactam antibiotics across

various animal models and pathogens.

Table 1: Efficacy of Ceftazidime-Avibactam in Murine
Infection Models
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Pathogen
Infection
Model

Animal
Strain

Key
Efficacy
Endpoint

Ceftazidi
me-
Avibacta
m MIC
(µg/mL)

Efficacy
Results

Referenc
e(s)

Pseudomo

nas

aeruginosa

Neutropeni

c Thigh
CD-1 Mice Stasis

32 - 128

(Ceftazidim

e MIC)

Avibactam

%fT > CT 1

mg/L for

stasis:

14.1% to

62.5%

[1][2][3]

Pseudomo

nas

aeruginosa

Neutropeni

c Lung
CD-1 Mice Stasis

32 - 128

(Ceftazidim

e MIC)

Avibactam

%fT > CT 1

mg/L for

stasis: 0%

to 21.4%

[1][2][3]

Pseudomo

nas

aeruginosa

Neutropeni

c Lung
ICR Mice

>1 log10

CFU

reduction

≤32

Humanized

doses

resulted in

>1 log10

CFU

reduction

[4][5][6]

Enterobact

eriaceae

(AmpC or

ESBL-

producing)

Septicemia ICR Mice

50%

Effective

Dose

(ED50)

64 to >128

(Ceftazidim

e MIC)

Ceftazidim

e-

Avibactam

ED50: <5

to 65

mg/kg

[7][8]

Carbapene

m-

Resistant

Enterobact

eriaceae

Neutropeni

c Thigh
ICR Mice

Bacterial

density

reduction

≤16

Reductions

in bacterial

density

against 16

of 18

isolates

[9]
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Klebsiella

pneumonia

e (OXA-48-

like)

Systemic

Infection

Swiss

Albino

Mice

ED50 /

ED90
0.25 - 4

Parent

strains

ED50: 3.4–

22.0

mg/kg;

Mutants

ED50:

24.3–68.2

mg/kg

[10]

CT: Threshold Concentration; fT > CT: Percentage of the dosing interval that free drug

concentrations remain above the threshold concentration.

Table 2: Efficacy of Aztreonam-Avibactam in Murine
Infection Models

Pathogen
Infection
Model

Animal
Strain

Key
Efficacy
Endpoint

Aztreona
m-
Avibacta
m MIC
(µg/mL)

Efficacy
Results

Referenc
e(s)

Stenotroph

omonas

maltophilia

Neutropeni

c Thigh

Not

Specified

≥1 log10

CFU/thigh

reduction

2/4 - 16/4

Efficacy

against

majority of

isolates

with MIC

≤4/4 mg/L

[11]

Metallo-β-

lactamase

(MBL)-

producing

Enterobact

erales

Not

Specified

Not

Specified

In vivo

efficacy

Not

Specified

Avibactam

restores in

vivo

efficacy of

aztreonam

[12][13]
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Table 3: Efficacy of Other Avibactam Combinations in
Murine Infection Models

Pathogen
Combinat
ion

Infection
Model

Animal
Strain

Key
Efficacy
Endpoint

Efficacy
Results

Referenc
e(s)

Pseudomo

nas

aeruginosa

Ceftazidim

e-

Avibactam-

Fosfomycin

Neutropeni

c Thigh

Not

Specified

Reduced

bacterial

burden

Significantl

y reduced

bacterial

burden

with the

triple

combinatio

n

[14]

MBL-

producing

CRECC

Ceftazidim

e-

Avibactam

+

Aztreonam

Galleria

mellonella
N/A

Improved

survival

rate

Significantl

y improved

survival

rate

compared

to

monothera

py

[15]

CRECC: Carbapenem-resistant Enterobacter cloacae complex

II. Experimental Protocols
Protocol 1: Neutropenic Murine Thigh Infection Model
This model is widely used to evaluate the in vivo efficacy of antimicrobial agents in an

immunocompromised host.

1. Animal Model:

Species: Mouse

Strain: Outbred female CD-1 or ICR mice, 7-8 weeks old, weighing 20-25 g.[1][4]
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Housing: Standard conditions with ad libitum access to food and water.

2. Induction of Neutropenia:

Administer cyclophosphamide intraperitoneally (IP).

Dosing Regimen: 150 mg/kg four days prior to infection and 100 mg/kg one day prior to

infection.[1][16]

3. Bacterial Inoculum Preparation:

Culture the bacterial strain of interest overnight in appropriate broth (e.g., Luria-Bertani

broth).

Dilute the overnight culture in fresh broth and grow to mid-logarithmic phase (e.g., OD600 of

0.4).[17]

Wash the bacterial cells with sterile phosphate-buffered saline (PBS) or saline.

Resuspend the final pellet in saline to achieve the desired inoculum concentration (typically

106 to 107 CFU/0.05 mL).[1]

4. Infection Procedure:

Two hours before the start of treatment, inject 0.05 mL of the bacterial suspension

intramuscularly into the thigh of each mouse.[1]

A control group of mice (0-hour controls) is euthanized at the time of treatment initiation to

determine the baseline bacterial burden.[4]

5. Drug Administration:

Prepare stock solutions of avibactam and the partner antibiotic (e.g., ceftazidime,

aztreonam) in a suitable vehicle (e.g., sterile saline).

Administer the drugs via the desired route, typically subcutaneously (SC) or intraperitoneally

(IP).[1][17]
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Dosing regimens can vary from single doses to multiple doses over a 24-hour period (e.g.,

every 2 hours, every 8 hours).[1][3] Human-simulated regimens can also be employed to

mimic the pharmacokinetic profile in humans.[5][11]

6. Efficacy Assessment:

At 24 hours post-treatment initiation, euthanize the mice.

Aseptically remove the thighs and homogenize them in a known volume of sterile saline.

Perform serial dilutions of the homogenate and plate on appropriate agar plates to determine

the number of viable bacteria (CFU/thigh).

The efficacy is typically expressed as the change in log10 CFU/thigh compared to the 0-hour

controls.[4][9]

Preparation Phase

Experimental PhaseAnimal Acclimatization
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Neutropenic Thigh Infection Model Workflow

Protocol 2: Murine Lung Infection Model (Pneumonia)
This model is utilized to assess the efficacy of antimicrobial agents in treating respiratory tract

infections.

1. Animal Model:

Species: Mouse
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Strain: Outbred female CD-1 or ICR mice, or inbred C57Bl/6J mice, weighing approximately

25 g.[1][4][17]

Housing: Standard conditions.

2. Induction of Neutropenia (if required):

Follow the same protocol as for the neutropenic thigh infection model.[1]

3. Bacterial Inoculum Preparation:

Prepare the bacterial suspension as described for the thigh infection model. The typical

inoculum is around 106 to 107 CFU in 0.05 mL.[1]

4. Infection Procedure:

Lightly anesthetize the mice with isoflurane.[1]

Administer 0.05 mL of the bacterial suspension intranasally.[1]

Allow the mice to recover from anesthesia.

5. Drug Administration:

Two hours after infection, initiate treatment.

Administer drugs via the SC or IP route.[1][17] Dosing schedules are determined by the

study design.

6. Efficacy Assessment:

At 24 hours post-treatment, euthanize the mice.

Aseptically remove the lungs and homogenize them in a known volume of sterile saline.

Determine the bacterial load (CFU/lungs) by plating serial dilutions of the homogenate.

Efficacy is measured as the change in log10 CFU/lungs compared to 0-hour controls.[4]
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Murine Lung Infection Model Workflow

Protocol 3: Murine Septicemia Model
This model evaluates the ability of an antimicrobial agent to protect against lethal systemic

infection.

1. Animal Model:

Species: Mouse

Strain: Male ICR mice.[7][8]

2. Bacterial Inoculum Preparation:

Grow the bacterial strain in a suitable broth (e.g., Tryptic Soy Broth) to achieve a high-

density culture.

Suspend the bacteria in a 5% (w/v) mucin solution to enhance virulence.

3. Infection Procedure:

Inject the bacterial suspension (typically 0.5 mL) intraperitoneally into the mice.

4. Drug Administration:
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Administer the test compounds (e.g., ceftazidime-avibactam) subcutaneously at 1 and 4

hours post-infection.[8]

5. Efficacy Assessment:

Monitor the survival of the mice for a period of 5 to 7 days post-infection.[8]

The primary endpoint is the 50% effective dose (ED50), which is the dose required to protect

50% of the animals from death.[7][8]
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Click to download full resolution via product page

Murine Septicemia Model Workflow

III. Signaling Pathways and Logical Relationships
Avibactam's primary mechanism of action is the inhibition of β-lactamase enzymes, which are

produced by bacteria and inactivate β-lactam antibiotics. By inhibiting these enzymes,

avibactam restores the efficacy of partner antibiotics like ceftazidime and aztreonam.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Pharmacodynamics of Ceftazidime and Avibactam in Neutropenic Mice with Thigh or Lung
Infection - PMC [pmc.ncbi.nlm.nih.gov]

2. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]

3. journals.asm.org [journals.asm.org]

4. Efficacies of Ceftazidime-Avibactam and Ceftazidime against Pseudomonas aeruginosa in
a Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

5. Efficacies of ceftazidime-avibactam and ceftazidime against Pseudomonas aeruginosa in
a murine lung infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

6. journals.asm.org [journals.asm.org]

7. Efficacy of a Ceftazidime-Avibactam combination in a murine model of Septicemia caused
by Enterobacteriaceae species producing ampc or extended-spectrum β-lactamases -
PubMed [pubmed.ncbi.nlm.nih.gov]

8. Efficacy of a Ceftazidime-Avibactam Combination in a Murine Model of Septicemia
Caused by Enterobacteriaceae Species Producing AmpC or Extended-Spectrum β-
Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

9. journals.asm.org [journals.asm.org]

10. mdpi.com [mdpi.com]

11. academic.oup.com [academic.oup.com]

12. mdpi.com [mdpi.com]

13. The Revival of Aztreonam in Combination with Avibactam against Metallo-β-Lactamase-
Producing Gram-Negatives: A Systematic Review of In Vitro Studies and Clinical Cases -
PubMed [pubmed.ncbi.nlm.nih.gov]

14. academic.oup.com [academic.oup.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b1149929?utm_src=pdf-body-img
https://www.benchchem.com/product/b1149929?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4704241/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4704241/
https://na01.alma.exlibrisgroup.com/discovery/fulldisplay?docid=cdi_pubmedcentral_primary_oai_pubmedcentral_nih_gov_4704241&context=PC&vid=TR_INTEGRATION_INST:DEFAULT&lang=en&adaptor=Primo%20Central&tab=Everything&query=sub%2Cexact%2C%20Animals%2C%20Outbred%20Strains%20%2CAND&mode=advanced&offset=0
https://journals.asm.org/doi/abs/10.1128/aac.01269-15?doi=10.1128/aac.01269-15
https://pmc.ncbi.nlm.nih.gov/articles/PMC3957844/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3957844/
https://pubmed.ncbi.nlm.nih.gov/24342641/
https://pubmed.ncbi.nlm.nih.gov/24342641/
https://journals.asm.org/doi/10.1128/aac.02161-13
https://pubmed.ncbi.nlm.nih.gov/25136016/
https://pubmed.ncbi.nlm.nih.gov/25136016/
https://pubmed.ncbi.nlm.nih.gov/25136016/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4249388/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4249388/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4249388/
https://journals.asm.org/doi/10.1128/aac.03267-14
https://www.mdpi.com/2079-6382/10/11/1318
https://academic.oup.com/jac/advance-article-pdf/doi/10.1093/jac/dkaf388/64952735/dkaf388.pdf
https://www.mdpi.com/2079-6382/10/8/1012
https://pubmed.ncbi.nlm.nih.gov/34439062/
https://pubmed.ncbi.nlm.nih.gov/34439062/
https://pubmed.ncbi.nlm.nih.gov/34439062/
https://academic.oup.com/jid/article/220/4/666/5491105
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1149929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


15. In vitro and in vivo activity of ceftazidime/avibactam and aztreonam alone or in
combination against mcr-9, serine- and metallo-β-lactamases-co-producing carbapenem-
resistant Enterobacter cloacae complex - PubMed [pubmed.ncbi.nlm.nih.gov]

16. Unexpected In Vivo Activity of Ceftazidime Alone and in Combination with Avibactam
against New Delhi Metallo-β-Lactamase-Producing Enterobacteriaceae in a Murine Thigh
Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

17. pediatrics.ucsd.edu [pediatrics.ucsd.edu]

To cite this document: BenchChem. [Experimental Use of Avibactam in Animal Models:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1149929#experimental-use-of-avibactam-in-animal-
models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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